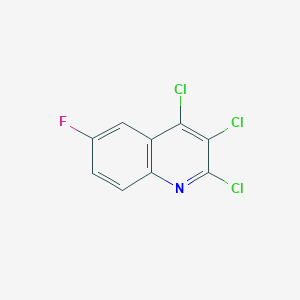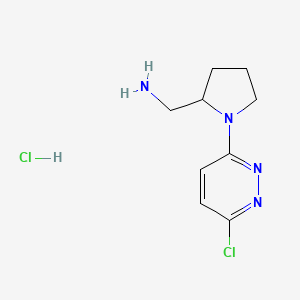![molecular formula C14H14O2S B11863846 1,4-Naphthalenedione, 2-methyl-3-[(1-methylethyl)thio]- CAS No. 66137-78-8](/img/structure/B11863846.png)
1,4-Naphthalenedione, 2-methyl-3-[(1-methylethyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthalenedione, 2-methyl-3-[(1-methylethyl)thio]- is a chemical compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in various chemical and pharmaceutical applications. This particular compound features a naphthalenedione core with a methyl group and an isopropylthio group attached, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-methyl-3-[(1-methylethyl)thio]- typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-naphthoquinone as the core structure.
Methylation: A methyl group is introduced at the 2-position of the naphthoquinone ring using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Thioether Formation: The isopropylthio group is introduced at the 3-position through a nucleophilic substitution reaction. This can be achieved by reacting the methylated naphthoquinone with isopropylthiol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Naphthalenedione, 2-methyl-3-[(1-methylethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The thioether group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various quinone derivatives, while reduction can produce hydroquinone derivatives.
Applications De Recherche Scientifique
1,4-Naphthalenedione, 2-methyl-3-[(1-methylethyl)thio]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other naphthoquinone derivatives.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a subject of interest in biological research.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Naphthalenedione, 2-methyl-3-[(1-methylethyl)thio]- involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell death, which is the basis for its antimicrobial and anticancer activities. The molecular targets and pathways involved include the inhibition of key enzymes and the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Naphthalenedione, 2-hydroxy-3-methyl-: This compound has a hydroxy group instead of the isopropylthio group, which alters its chemical and biological properties.
1,4-Naphthalenedione, 2,3-dimethyl-: This compound has two methyl groups, which affects its reactivity and applications.
Uniqueness
1,4-Naphthalenedione, 2-methyl-3-[(1-methylethyl)thio]- is unique due to the presence of the isopropylthio group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
66137-78-8 |
|---|---|
Formule moléculaire |
C14H14O2S |
Poids moléculaire |
246.33 g/mol |
Nom IUPAC |
2-methyl-3-propan-2-ylsulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H14O2S/c1-8(2)17-14-9(3)12(15)10-6-4-5-7-11(10)13(14)16/h4-8H,1-3H3 |
Clé InChI |
JBMPJFZKNXELGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C2=CC=CC=C2C1=O)SC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









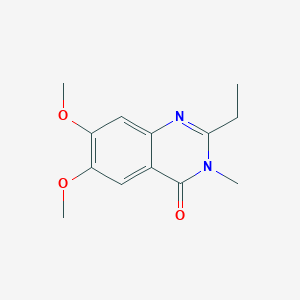

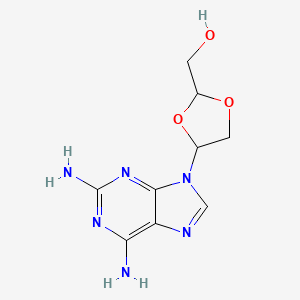
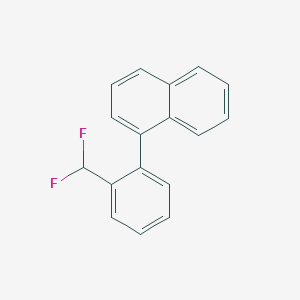
![4-Hydroxy-5'-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B11863816.png)
